molecular formula C7H8N2O B7904649 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

Cat. No.: B7904649
M. Wt: 136.15 g/mol
InChI Key: XPUKFLRNQGXONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one (CAS 1369369-79-8) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This compound, with a molecular formula of C7H8N2O and a molecular weight of 136.15, serves as a privileged scaffold for designing novel bioactive molecules . This dihydropyrrolopyridinone core is recognized for its application in developing potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic regulators implicated in various diseases . Furthermore, closely related structural analogs, specifically 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one derivatives, have demonstrated promising activity as dual inhibitors of key coagulation factors, Factor Xa (FXa) and Factor XIa (FXIa) . This mechanism presents a compelling strategy for creating next-generation anticoagulant therapies with a potentially reduced risk of bleeding, making the core structure a subject of intense research interest for treating thrombotic disorders. As a specialty material, it is essential to store the product sealed in a dry environment at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-6-5(1-3-8-6)2-4-9-7/h1,3,8H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUKFLRNQGXONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can yield multi-substituted dihydropyrrolopyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Aldol Condensation/Aza-Addition Reactions

This compound participates in tandem aldol condensation and aza-addition reactions with aldehydes under mild conditions. Using ammonium acetate in PEG-400 at 100°C, it forms 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones (Table 1) .

Table 1: Reaction Yields with Aromatic Aldehydes

Aldehyde SubstituentProduct Yield (%)
4-Chlorophenyl90
4-Methoxyphenyl93
3-Nitrophenyl72

The reaction proceeds via:

  • Aldol condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Aza-addition : Intramolecular cyclization through nucleophilic attack of the carbamoyl nitrogen on the carbonyl carbon.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-position. Bromination with NBS (N-bromosuccinimide) in DMF yields 2-bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one, a key intermediate for cross-coupling reactions.

Key Observations :

  • Bromination occurs regioselectively at the 2-position due to the electron-donating effect of the adjacent nitrogen.

  • Reaction efficiency: >85% yield under inert conditions.

Cyclization Reactions

Gold(I)-catalyzed cyclization of propargylamide derivatives produces functionalized pyrrolo[2,3-c]pyridinones. For example, treatment with AuCl(PPh₃)/AgOTf in dichloroethane at 80°C achieves cyclization with 84% yield (Table 2) .

Table 2: Cyclization Products and Yields

Starting MaterialProduct SubstituentsYield (%)
6-Benzyl-propargylamide6-Benzyl, 1,4-dimethyl84
6-Acetyl-propargylamide6-Acetyl, 1,7-dimethyl61

Functionalization of the Lactam Ring

The lactam carbonyl undergoes nucleophilic addition. For example:

  • Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol (unstable, prone to tautomerization).

  • Grignard Reaction : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol derivative (isolated in 68% yield).

Stability and Reactivity Trends

  • pH Sensitivity : The lactam ring hydrolyzes under strong acidic (pH <2) or basic (pH >12) conditions, forming open-chain amino acid derivatives.

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7_7H8_8N2_2O
Molecular Weight: 136.15 g/mol
CAS Number: 1369369-79-8
IUPAC Name: 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

The compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound serves as a crucial scaffold in drug development. Its derivatives have shown promise in targeting specific enzymes and receptors associated with various diseases, particularly cancer. For instance, studies indicate that certain derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

Biological Studies

The compound is utilized in biological research to investigate enzyme inhibition and receptor binding mechanisms. Due to its structural similarity to biologically active molecules, it aids in understanding the interactions between drugs and their targets.

Synthetic Chemistry

In synthetic chemistry, this compound acts as a versatile building block for the construction of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with enhanced biological properties.

Case Study 1: FGFR Inhibition

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound derivatives as FGFR inhibitors. The results demonstrated that specific modifications to the compound significantly increased its inhibitory potency against FGFRs, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a leading pharmaceutical lab focused on synthesizing novel derivatives of this compound through multi-step organic reactions. The synthesized compounds were evaluated for their biological activity against various cancer cell lines, revealing several candidates with promising anti-cancer properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis, making these compounds valuable in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one vary in heteroatom composition, substituents, and ring saturation. Below is a detailed comparison:

Regioisomeric Thienopyridinones

  • Thieno[2,3-c]pyridin-7(6H)-one (16) vs. Thieno[3,2-c]pyridin-4(5H)-one (8) Structural Difference: Positional isomerism of the thiophene ring relative to the pyridinone. Reactivity: Compound 16 fluoresces pale-orange under UV light and requires photosensitizers (e.g., methylene blue) for photooxygenation, unlike 8, which reacts without additives . Applications: Such differences in reactivity influence their utility in photodynamic therapies or as fluorescent probes.

Substituted Derivatives

  • 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 960289-03-6) Synthesis: Bromination of the parent compound using bromine in HOAc/water at 0°C . Properties: Molecular weight 232.10, XLogP3 2.3, and topological polar surface area 57.3 Ų . Use: Key intermediate for Suzuki couplings or as a halogenated pharmacophore .
  • 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

    • Formula : C₈H₈N₂O (MW: 148.16).
    • Impact of Substituent : Methyl group enhances lipophilicity (XLogP3: ~1.5 estimated) and may sterically hinder reactions at the 2-position .

Heteroatom Variants

  • Furo[2,3-c]pyridin-7(6H)-one Structural Difference: Oxygen atom replaces sulfur in the fused ring. Properties: Reduced aromaticity compared to thieno analogs, affecting stability and hydrogen-bonding capacity .
  • 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS 14470-51-0) Core Difference: Thiophene instead of pyrrole. Applications: Sulfur’s electronegativity enhances π-π stacking in materials science .

Saturation and Ring Size

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula MW XLogP3 H-Bond Donors H-Bond Acceptors Topological PSA (Ų)
This compound C₇H₈N₂O 148.16 0.9 1 2 45.6
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one C₇H₆BrNOS 232.10 2.3 1 2 57.3
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one C₈H₈N₂O 148.16 1.5* 1 2 45.6
Furo[2,3-c]pyridin-7(6H)-one C₇H₅NO₂ 147.12 0.5 1 3 61.1

*Estimated based on structural similarity.

Research Findings and Implications

  • Reactivity Trends : Electron-deficient cores (e.g., brominated derivatives) favor nucleophilic aromatic substitution, while electron-rich systems (methyl-substituted) undergo electrophilic attacks .
  • Biological Relevance: Thieno and pyrrolo analogs show divergent bioactivities; for example, thieno[2,3-c]pyridinones are explored in anticancer research, while pyrrolo derivatives target coagulation factors .
  • Synthetic Challenges : Regioisomerism in fused systems complicates reaction outcomes, necessitating precise catalyst selection (e.g., Pd for cross-couplings) .

Biological Activity

5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H8_8N2_2O
  • Molecular Weight: 136.15 g/mol
  • CAS Number: 1369369-79-8

The compound features a fused pyrrole and pyridine ring system which enhances its reactivity and biological potential.

Research indicates that this compound interacts with various molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in processes such as cell proliferation and migration. This inhibition can lead to significant therapeutic effects in cancer treatment by disrupting tumor growth signals.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Inhibition of Cell Proliferation:
    • The compound demonstrated significant antiproliferative activity against various cancer cell lines. For example, in a study involving human leukemia cell lines, derivatives of this compound showed growth inhibition with GI50_{50} values in the nanomolar range .
    • A specific derivative was noted for its ability to arrest cells in the G2/M phase of the cell cycle, leading to apoptosis through mechanisms such as mitochondrial depolarization and activation of caspases .
  • Selectivity:
    • Compounds derived from the pyrrolo[2,3-c]pyridine scaffold exhibited selectivity against specific cancer types. For instance, certain derivatives were particularly effective against triple-negative breast cancer (TNBC) cells (MDA-MB-231), with IC50_{50} values as low as 6.25 µM .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes involved in disease processes:

  • Cyclooxygenase Inhibition:
    • A study on N-substituted derivatives indicated that certain compounds exhibited potent inhibition of cyclooxygenases (COXs), which are key enzymes in inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

Substituent Biological Activity Remarks
Cyano GroupHigh selectivity against leukemia cellsEffective at sub-micromolar concentrations
Methyl GroupModest activityLess effective compared to other substitutions
Hydroxyl GroupEnhanced reactivityImproves interaction with biological targets

The presence of specific functional groups can significantly enhance or reduce the compound's efficacy against targeted diseases.

Case Studies

  • MPS1 Inhibition:
    • A study highlighted the development of small-molecule inhibitors based on related pyrrolo compounds that effectively inhibited MPS1 kinase activity in vitro and demonstrated antiproliferative effects in human tumor xenograft models .
  • Antiproliferative Assays:
    • In vitro assays showed that certain derivatives had comparable or superior activity to established anticancer agents like combretastatin A-4 against leukemia cell lines .

Q & A

What synthetic strategies are effective for constructing the 5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one scaffold?

Basic Research Question
The synthesis of this scaffold often employs transition-metal-catalyzed cyclization or multi-component reactions. For example, cobalt-catalyzed coupling of 2-halobenzamides with alkynes can yield structurally related thieno[2,3-c]pyridinones, as demonstrated in a 2021 study where 6-methyl-4,5-diphenylthieno[2,3-c]pyridin-7(6H)-one was synthesized with 60% yield via column chromatography . Key considerations include ligand selection (e.g., phosphine ligands for regioselectivity) and solvent optimization (e.g., THF or DMF).

Advanced Methodological Insight
For functionalization at the 3-position, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution can introduce substituents like pyridinyl groups, as seen in the synthesis of 3-(pyridin-3-yl)-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one derivatives . Protecting group strategies (e.g., Boc for amines) are critical for intermediates, as shown in a 2024 synthesis using di-tert-butyl dicarbonate to protect amino groups during heterocycle formation .

How can spectroscopic data (NMR, HRMS) resolve structural ambiguities in substituted derivatives?

Basic Research Question
¹H and ¹³C NMR are indispensable for confirming regiochemistry. For instance, in 6-methyl-4,5-diphenylthieno[2,3-c]pyridin-7(6H)-one, the methyl group at δ 3.39 ppm (singlet) and aromatic protons between δ 7.05–7.59 ppm confirm substitution patterns . HRMS with ESI ionization ([M+Na]+) provides precise molecular weight validation (e.g., calcd. 340.0772 vs. obs. 340.0766) .

Advanced Methodological Insight
NOESY or ROESY experiments can differentiate between tautomers or isomers. For example, in analogs with chiral centers (e.g., 6-[(1R)-2-amino-1-phenylethyl] derivatives), coupling constants and NOE correlations help assign stereochemistry .

What biological targets are associated with this compound derivatives?

Basic Research Question
This scaffold is a core structure in BET (bromodomain and extraterminal) protein inhibitors, which regulate epigenetic pathways. A 2015 patent by Incyte Holdings Corporation details derivatives (e.g., 1H-pyrrolo[2,3-c]pyridin-7(6H)-ones) as potent BET inhibitors with IC₅₀ values <100 nM . BET proteins are implicated in cancer, inflammation, and cardiovascular diseases.

Advanced Methodological Insight
Structure-activity relationship (SAR) studies highlight the importance of substituents at the 3-position. Pyridinyl or thienyl groups enhance binding affinity by forming π-π interactions with BET bromodomains . In vitro assays using fluorescence polarization or AlphaScreen are standard for evaluating inhibition .

How can researchers address contradictions in catalytic efficiency across synthetic protocols?

Advanced Research Question
Discrepancies in catalytic efficiency (e.g., low yields or side reactions) often stem from ligand-metal mismatches or solvent polarity. For instance, HTMAB (hexadecyltrimethylammonium bromide) was criticized for environmental hazards and low reusability in pyrano[2,3-c]pyrazole syntheses . Alternative catalysts like heteropoly acids or silica-supported bases improve sustainability and reproducibility .

Methodological Recommendation
Systematic screening of catalysts (e.g., Pd, Co, or Cu complexes) and reaction conditions (temperature, solvent) is essential. Kinetic studies (e.g., monitoring by LC-MS) can identify rate-limiting steps .

What strategies optimize the pharmacokinetic properties of this scaffold for in vivo studies?

Advanced Research Question
Improving bioavailability requires balancing lipophilicity (LogP ~1.97–2.5) and solubility. Introducing polar groups (e.g., -OH or -NH₂) at the 4-position, as in 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one, enhances aqueous solubility while maintaining target engagement . Prodrug approaches (e.g., esterification of hydroxyl groups) can also improve membrane permeability .

Methodological Recommendation
Use in silico tools (e.g., SwissADME) to predict ADME properties. Validate with in vitro assays (Caco-2 permeability, microsomal stability) .

How can researchers validate the purity and stability of derivatives under storage conditions?

Basic Research Question
HPLC with UV detection (λ = 254 nm) is standard for purity assessment. For example, 3-amino-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one was reported at 97% purity via reverse-phase HPLC . Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks can identify degradation pathways (e.g., hydrolysis or oxidation) .

Advanced Methodological Insight
LC-HRMS monitors degradants, while DSC (differential scanning calorimetry) assesses crystallinity changes. For hygroscopic compounds, dynamic vapor sorption (DVS) profiles guide storage protocols .

What computational methods support the design of novel derivatives with enhanced activity?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) into BET bromodomains (PDB: 8Y1 ligand complexes) identifies key interactions (e.g., hydrogen bonds with Asn140 or Tyr139) . QSAR models using descriptors like molar refractivity or topological polar surface area (TPSA) predict bioactivity .

Methodological Recommendation
Combine MD simulations (e.g., GROMACS) to assess binding stability and MM-GBSA for free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.